N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide
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Overview
Description
N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminopropoxy group, a piperidinyl group, and an isoindolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the isoindolyl and piperidinyl intermediates, followed by their coupling with the aminopropoxy group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Synthetic Compounds with Biological Activity: Compounds with structures similar to deoxycorticosterone, which exhibit biological activities.
Uniqueness
The uniqueness of N-[3-(3-aminopropoxy)propyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28N4O6 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(3-aminopropoxy)propyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide |
InChI |
InChI=1S/C21H28N4O6/c22-7-1-9-30-10-2-8-23-19(27)13-31-15-3-4-16-14(11-15)12-25(21(16)29)17-5-6-18(26)24-20(17)28/h3-4,11,17H,1-2,5-10,12-13,22H2,(H,23,27)(H,24,26,28) |
InChI Key |
WLSUDUXXBSDEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCOCCCN |
Origin of Product |
United States |
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